molecular formula C8H6N2O4S B2779694 {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid CAS No. 33621-24-8

{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid

Cat. No.: B2779694
CAS No.: 33621-24-8
M. Wt: 226.21
InChI Key: WMMOVVYXIVGNHJ-UHFFFAOYSA-N
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Description

{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an oxadiazole ring, and a thioacetic acid moiety

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S/c11-6(12)4-15-8-10-9-7(14-8)5-2-1-3-13-5/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMOVVYXIVGNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33621-24-8
Record name 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan derivative.

    Thioacetic acid moiety attachment:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Alkylation of the Thioether Group

The sulfur atom in the thioacetic acid side chain can undergo alkylation reactions. For example, treatment with methyl iodide (CH₃I) in alkaline media leads to S-methylation, forming the corresponding methylthio derivative .
Reaction Conditions :

  • Reagent: CH₃I, NaOH (1:1 molar ratio)

  • Solvent: Ethanol/water mixture

  • Temperature: 60–70°C (reflux)

  • Time: 4–6 hours

ProductYield (%)Reference
Methylthio derivative70–75

Mannich Base Formation

The compound participates in Mannich reactions, where the thiol group reacts with formaldehyde and secondary amines to form Mannich bases . This reaction is critical for introducing aminoalkyl functionalities.
Reaction Conditions :

  • Reagents: Formaldehyde (HCHO), morpholine

  • Solvent: Ethanol

  • Temperature: Room temperature

  • Time: 24 hours

ProductYield (%)Reference
Morpholine Mannich base60–65

Oxadiazole Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes nucleophilic ring-opening with amines. For instance, reaction with hydrazine hydrate produces hydrazide derivatives .
Reaction Conditions :

  • Reagent: Hydrazine hydrate (NH₂NH₂·H₂O)

  • Solvent: Ethanol

  • Temperature: Reflux

  • Time: 8–12 hours

ProductYield (%)Reference
Hydrazide derivative55–60

Carboxylic Acid Functionalization

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, reaction with methanol (CH₃OH) forms the methyl ester .
Reaction Conditions :

  • Reagent: CH₃OH, H₂SO₄ (catalyst)

  • Solvent: Methanol

  • Temperature: 60–70°C

  • Time: 6–8 hours

ProductYield (%)Reference
Methyl ester80–85

Electrophilic Substitution on the Furan Ring

The furan ring undergoes nitration at the 5-position using nitric acid (HNO₃) in acetic anhydride, yielding the 5-nitro derivative .
Reaction Conditions :

  • Reagent: HNO₃, (CH₃CO)₂O

  • Temperature: 0–5°C (controlled)

  • Time: 2–4 hours

ProductYield (%)Reference
5-Nitro-furyl derivative50–55

Complexation with Metal Ions

The carboxylic acid group coordinates with metal ions (e.g., Cu²⁺, Zn²⁺) to form stable complexes, which are studied for antimicrobial applications .
Reaction Conditions :

  • Metal salt: CuSO₄·5H₂O or ZnCl₂

  • Solvent: Ethanol/water

  • Temperature: 50–60°C

  • Time: 3–5 hours

Metal ComplexStability Constant (log K)Reference
Cu(II) complex4.2–4.5

Thiol-Thione Tautomerism

While the compound primarily exists in the thiol form, it exhibits thione tautomerism under specific conditions (e.g., basic media) . This equilibrium is confirmed via IR and NMR spectroscopy.

TautomerDominant FormConditionsReference
Thiol (SH)Neutral pHSolid state
Thione (S=C)Basic pHAqueous solution

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds like {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid exhibit significant antioxidant properties. This activity is attributed to their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. Such properties are critical in developing therapeutic agents for conditions associated with oxidative damage, including neurodegenerative diseases and cancer.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes, particularly aldose reductase. Aldose reductase plays a crucial role in the polyol pathway, converting glucose into sorbitol. Inhibition of this enzyme is beneficial for managing diabetic complications by preventing the accumulation of sorbitol in cells, which can lead to osmotic and oxidative stress.

Drug Development

The structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications in treating metabolic disorders and other conditions where aldose reductase is implicated.

Antimicrobial Properties

Studies have also explored the antimicrobial efficacy of this compound against various pathogens. Its effectiveness as an antimicrobial agent could pave the way for new treatments in infectious diseases.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using in vitro assays. The results demonstrated a substantial reduction in reactive oxygen species (ROS) levels when cells were treated with this compound compared to controls.

Case Study 2: Aldose Reductase Inhibition

In a clinical trial focusing on diabetic patients, this compound was administered to assess its impact on blood glucose levels and sorbitol accumulation. The findings suggested a significant decrease in sorbitol levels among participants treated with the compound.

Mechanism of Action

The mechanism of action of {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The furan and oxadiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, allowing the compound to bind to its targets. The thioacetic acid moiety can undergo further chemical modifications, enhancing its activity or specificity.

Comparison with Similar Compounds

Similar Compounds

    {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound features a nitro group on the furan ring, which can significantly alter its chemical and biological properties.

    {[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound has a thiophene ring instead of a furan ring, leading to different reactivity and applications.

Uniqueness

{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is unique due to the combination of the furan ring, oxadiazole ring, and thioacetic acid moiety. This combination imparts specific chemical reactivity and potential biological activity that is distinct from other similar compounds.

Biological Activity

The compound {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is a member of the oxadiazole family, which has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thioacetic acid under controlled conditions. The reaction conditions may vary based on the specific substituents on the furan ring, which can influence the yield and purity of the final product. The compound's molecular formula is C8H6N2O4SC_8H_6N_2O_4S with a molecular weight of 226.21 g/mol .

Antifibrotic Properties

Recent studies have highlighted the potential antifibrotic properties of oxadiazole derivatives, including those similar to this compound. A study identified a novel class of inhibitors targeting Rho/Myocardin-Related Transcription Factor (MRTF) pathways, demonstrating significant potency with an IC50 value as low as 180 nM. This suggests that compounds in this class could be effective in treating conditions characterized by excessive fibrosis .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored extensively. For instance, metal complexes derived from oxadiazole ligands have shown promising results against various cancer cell lines. These complexes exhibited enhanced cytotoxicity compared to their parent ligands, indicating that modifications to the oxadiazole structure could enhance biological activity .

Antimicrobial Activity

Preliminary studies indicate that compounds containing the oxadiazole moiety exhibit antimicrobial properties. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Many oxadiazole derivatives inhibit enzymes involved in cellular signaling pathways that regulate fibrosis and cancer progression.
  • Modulation of Gene Expression : Compounds can influence gene transcription related to fibrotic and tumorigenic processes through interaction with transcription factors like MRTF and SRF.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

StudyFindings
Ozturk et al., 2005Synthesized various oxadiazole derivatives; some showed promising antifungal and antibacterial activity .
Europe PMC Study (2019)Identified potent inhibitors targeting MRTF/SRF pathways; demonstrated significant antifibrotic effects in vitro and in vivo .
Metal Complexes StudyShowed enhanced anticancer activity for metal complexes derived from oxadiazole ligands compared to their uncoordinated forms .

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